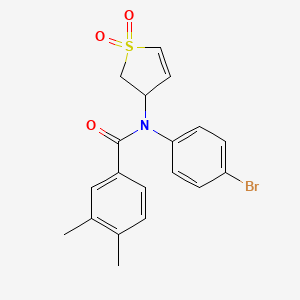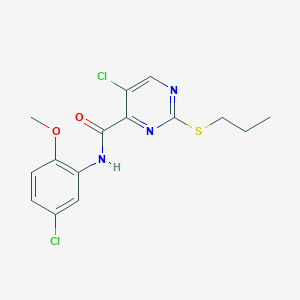
5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of chloro, methoxy, and propylsulfanyl groups in the molecule suggests potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Propylsulfanyl substitution:
Amidation: The final step involves the formation of the carboxamide group through reactions with amines or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro groups could introduce a variety of functional groups.
Applications De Recherche Scientifique
“5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” may have several applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the chloro and methoxy groups could enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-methoxyphenyl derivatives: These compounds share the methoxy and chloro groups, which may confer similar pharmacological properties.
Pyrimidine derivatives: Compounds with a pyrimidine core are known for their diverse biological activities.
Uniqueness
The unique combination of functional groups in “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide” may result in distinct pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H15Cl2N3O2S |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
5-chloro-N-(5-chloro-2-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3O2S/c1-3-6-23-15-18-8-10(17)13(20-15)14(21)19-11-7-9(16)4-5-12(11)22-2/h4-5,7-8H,3,6H2,1-2H3,(H,19,21) |
Clé InChI |
LZLNULCAMTXWNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14993840.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14993845.png)
![Methyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B14993854.png)
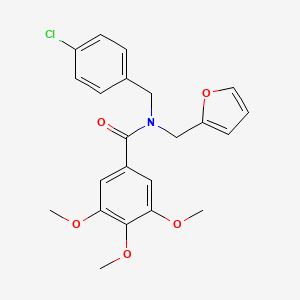
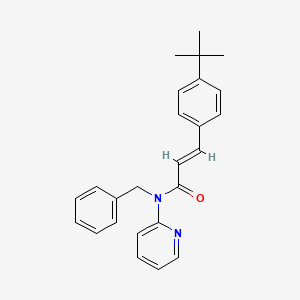
![N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14993861.png)

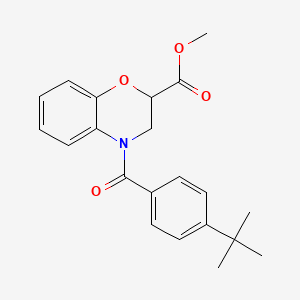
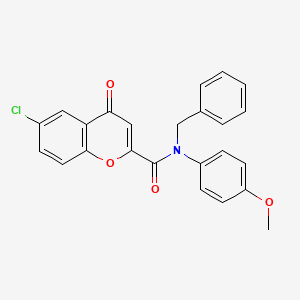
![7-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14993891.png)
![1-(2,4-dimethylphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14993906.png)
![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14993915.png)
![3-hydroxy-3-(4-methoxyphenyl)-7-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993920.png)
